![molecular formula C15H10BrFN2S B300272 [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B300272.png)
[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure, which makes it an interesting subject for research.
Wissenschaftliche Forschungsanwendungen
[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine has various scientific research applications. This molecule has been studied extensively for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological processes.
Wirkmechanismus
The mechanism of action of [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine is not fully understood. However, studies have shown that this molecule can inhibit the activity of certain enzymes and proteins in the body. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine has various biochemical and physiological effects. Studies have shown that this molecule can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes and proteins, and reduce inflammation. It has also been shown to have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine in lab experiments include its unique structure, potential therapeutic applications, and antibacterial properties. However, the limitations of using this molecule in lab experiments include the complex synthesis method, potential toxicity, and unknown side effects.
Zukünftige Richtungen
There are various future directions for research on [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine. Some potential areas of research include:
1. Studying the mechanism of action of this molecule in more detail.
2. Investigating the potential use of this molecule in the treatment of other diseases such as viral infections and autoimmune disorders.
3. Developing new drugs based on the structure of [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine.
4. Studying the potential use of this molecule as a tool for studying biological processes.
5. Investigating the potential use of this molecule in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine is a chemical compound with significant potential in various scientific research fields. The unique structure of this molecule, potential therapeutic applications, and antibacterial properties make it an interesting subject for research. However, further studies are needed to fully understand the mechanism of action and potential side effects of this molecule.
Synthesemethoden
The synthesis of [4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine involves a series of chemical reactions. The first step involves the synthesis of 4-bromoaniline, which is then reacted with thioamide to form the thiazole ring. The final step involves the introduction of the fluoro group to the phenyl ring. The synthesis of this molecule requires expertise in organic chemistry and specialized equipment.
Eigenschaften
Produktname |
[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine |
---|---|
Molekularformel |
C15H10BrFN2S |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10BrFN2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |
InChI-Schlüssel |
RUCVMRYKYXDIIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.